2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups to the imidazole ring.
Scientific Research Applications
2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole ring, involved in enzyme catalysis and protein structure.
Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.
2-Amino-3-(1-methyl-1h-imidazol-5-yl)propanoic acid: A related compound with a methyl group on the imidazole ring, used in similar research contexts.
Uniqueness: 2-Amino-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different properties and applications compared to its analogs.
Biological Activity
2-Amino-3-(2-propyl-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole-containing amino acids. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme modulation and therapeutic applications. Understanding its biological activity is critical for its application in medicinal chemistry and drug development.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₁N₃O₂ |
Molecular Weight | 169.18 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The imidazole ring present in the structure is significant as it is involved in various biological interactions, particularly with metal ions and proteins.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity and stability. This is crucial for enzymes that require metal cofactors for their function.
- Protein Binding : The compound can participate in hydrogen bonding and electrostatic interactions, which can affect protein conformations and functions.
- Gene Delivery Systems : Research indicates that derivatives of imidazole-containing compounds are being explored as vectors for gene therapy due to their ability to form stable complexes with nucleic acids, enhancing transfection efficiency .
Antioxidant Activity
Research suggests that imidazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have indicated that compounds similar to this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation .
Enzyme Modulation
The compound has been shown to influence the activity of certain enzymes, particularly those involved in metabolic pathways. This modulation can lead to altered metabolic profiles, which may have therapeutic implications .
Case Studies
Several studies have explored the biological activity of imidazole derivatives, including this compound:
- Study on Antioxidant Properties : A study demonstrated that imidazole derivatives could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
- Neuroprotective Study : Research indicated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
- Gene Delivery Research : A study highlighted the use of imidazole-based dendrimers as effective gene delivery systems, showcasing their ability to enhance transfection rates while minimizing cytotoxicity .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-3-(2-propylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-8-11-4-5-12(8)6-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3,(H,13,14) |
InChI Key |
MHTHAWKRJFYICD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CC(C(=O)O)N |
Origin of Product |
United States |
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